Home > Products > Screening Compounds P94359 > BTK inhibitor 13
BTK inhibitor 13 -

BTK inhibitor 13

Catalog Number: EVT-12560858
CAS Number:
Molecular Formula: C29H26FN5O3
Molecular Weight: 511.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BTK inhibitor 13 is part of a broader class of compounds known as Bruton's tyrosine kinase inhibitors. These inhibitors can be categorized into two main classes based on their mechanism of action: irreversible inhibitors, which form covalent bonds with the target enzyme, and reversible inhibitors, which bind non-covalently. BTK inhibitor 13 is classified as an irreversible inhibitor, similar to other well-known agents like ibrutinib and acalabrutinib .

Synthesis Analysis

Methods and Technical Details

The synthesis of BTK inhibitor 13 involves several key steps that typically include:

  1. Preparation of Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving the protection and functionalization of various chemical groups.
  2. Covalent Bond Formation: The irreversible nature of BTK inhibitor 13 is achieved through the formation of a covalent bond with the active site cysteine residue (Cys481) in Bruton's tyrosine kinase.
  3. Purification and Characterization: Following synthesis, the compound undergoes purification processes such as chromatography, followed by characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .
Molecular Structure Analysis

Structure and Data

The molecular structure of BTK inhibitor 13 can be analyzed through crystallographic studies. It typically exhibits a scaffold that allows for specific interactions within the ATP-binding pocket of Bruton's tyrosine kinase. Key structural features include:

  • Pleckstrin Homology Domain: This domain plays a crucial role in membrane localization and protein-protein interactions.
  • Catalytic Domain: This domain contains the active site where ATP binds, facilitating phosphorylation reactions.

The three-dimensional structure reveals how BTK inhibitor 13 fits into the binding site, providing insights into its selectivity and potency against Bruton's tyrosine kinase .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the mechanism of action for BTK inhibitor 13 primarily focus on its interaction with Cys481 in the active site of Bruton's tyrosine kinase. The key steps include:

  1. Nucleophilic Attack: The thiol group of Cys481 acts as a nucleophile, attacking the electrophilic carbon in the inhibitor.
  2. Formation of a Covalent Complex: This reaction results in a stable covalent bond that effectively inhibits the enzymatic activity of Bruton's tyrosine kinase.

Studies using computational methods have elucidated these reaction pathways, highlighting factors that influence selectivity over other kinases .

Mechanism of Action

Process and Data

The mechanism by which BTK inhibitor 13 exerts its effects involves several critical steps:

  1. Binding to Bruton's Tyrosine Kinase: Upon administration, BTK inhibitor 13 selectively binds to the active site of Bruton's tyrosine kinase.
  2. Inhibition of Phosphorylation: By blocking ATP access to the catalytic site, it prevents phosphorylation events that are essential for B-cell receptor signaling.
  3. Induction of Apoptosis: The inhibition leads to reduced survival signals in malignant B-cells, ultimately triggering programmed cell death.

This mechanism has been validated through various preclinical and clinical studies demonstrating its efficacy in reducing tumor burden in B-cell malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTK inhibitor 13 exhibits distinct physical and chemical properties that contribute to its pharmacological profile:

  • Molecular Weight: Typically ranges around 400-500 g/mol, allowing for adequate bioavailability.
  • Solubility: Often characterized by moderate solubility in organic solvents, which can be optimized during formulation.
  • Stability: Stability studies indicate that it maintains integrity under physiological conditions but may require specific storage conditions to prevent degradation.

These properties are crucial for determining dosing regimens and formulation strategies for clinical use .

Applications

Scientific Uses

BTK inhibitor 13 has significant applications in both clinical and research settings:

  • Cancer Treatment: Primarily used in treating chronic lymphocytic leukemia and other B-cell malignancies due to its targeted action against Bruton's tyrosine kinase.
  • Research Tool: Serves as a valuable tool for studying B-cell signaling pathways, providing insights into disease mechanisms and potential therapeutic targets.
  • Combination Therapies: Investigated for use in combination with other therapies to enhance efficacy and overcome resistance mechanisms observed with monotherapies.

The ongoing research into BTK inhibitors continues to expand their potential applications beyond oncology, including autoimmune diseases where B-cell activation plays a pivotal role .

Properties

Product Name

BTK inhibitor 13

IUPAC Name

4-cyclopropyl-N-[5-fluoro-2-methyl-3-[5-[2-[methyl(prop-2-enoyl)amino]acetyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide

Molecular Formula

C29H26FN5O3

Molecular Weight

511.5 g/mol

InChI

InChI=1S/C29H26FN5O3/c1-4-25(37)35(3)14-24(36)22-13-31-28-26(22)27(32-15-33-28)21-11-20(30)12-23(16(21)2)34-29(38)19-9-7-18(8-10-19)17-5-6-17/h4,7-13,15,17H,1,5-6,14H2,2-3H3,(H,34,38)(H,31,32,33)

InChI Key

QLIKETBAAZMMKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=CC=C(C=C2)C3CC3)F)C4=C5C(=CNC5=NC=N4)C(=O)CN(C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.